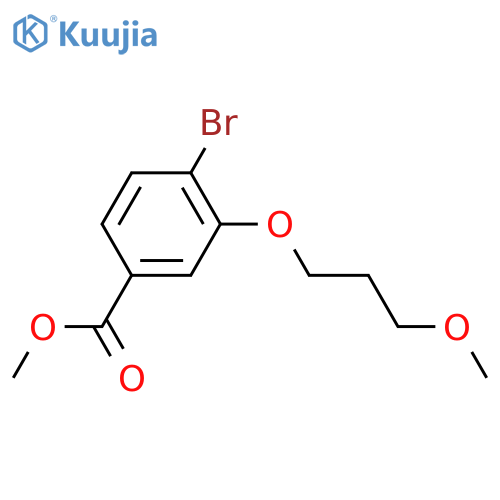

Cas no 895240-78-5 (Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester)

895240-78-5 structure

商品名:Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester

CAS番号:895240-78-5

MF:C12H15BrO4

メガワット:303.149103403091

CID:1942229

Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester

- Methyl 4-bromo-3-(3-methoxypropoxy)benzoate

-

Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1705547-5g |

Methyl 4-bromo-3-(3-methoxypropoxy)benzoate |

895240-78-5 | 98% | 5g |

¥23730.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1705547-1g |

Methyl 4-bromo-3-(3-methoxypropoxy)benzoate |

895240-78-5 | 98% | 1g |

¥8441.00 | 2024-04-26 |

Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

895240-78-5 (Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester) 関連製品

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 4770-00-7(3-cyano-4-nitroindole)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量